molecular formula C21H27F3Si3 B12518512 ((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane)

((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane)

Cat. No.: B12518512
M. Wt: 420.7 g/mol
InChI Key: IEINRMICYAOANQ-UHFFFAOYSA-N
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Description

((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane): is a complex organic compound with the molecular formula C21H27F3Si3 . This compound is characterized by the presence of three trifluorobenzene rings, each connected through ethyne linkages to trimethylsilane groups. The unique structure of this compound makes it an interesting subject for various chemical studies and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane) typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane): undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluorobenzene derivatives with oxygen-containing functional groups, while reduction may produce simpler hydrocarbons .

Scientific Research Applications

((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane): has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethyne linkages and trifluorobenzene rings play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane) lies in its specific combination of trifluorobenzene rings and ethyne linkages, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of novel materials and in various research applications .

Properties

Molecular Formula

C21H27F3Si3

Molecular Weight

420.7 g/mol

IUPAC Name

trimethyl-[2-[2,4,6-trifluoro-3,5-bis(2-trimethylsilylethynyl)phenyl]ethynyl]silane

InChI

InChI=1S/C21H27F3Si3/c1-25(2,3)13-10-16-19(22)17(11-14-26(4,5)6)21(24)18(20(16)23)12-15-27(7,8)9/h1-9H3

InChI Key

IEINRMICYAOANQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C(=C(C(=C1F)C#C[Si](C)(C)C)F)C#C[Si](C)(C)C)F

Origin of Product

United States

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